molecular formula C₁₈H₃₇NO₄ B043715 N-dodecyldeoxynojirimycin CAS No. 79206-22-7

N-dodecyldeoxynojirimycin

Cat. No. B043715
CAS RN: 79206-22-7
M. Wt: 331.5 g/mol
InChI Key: TYXAKMAAZJJHCB-XMTFNYHQSA-N
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Description

Synthesis Analysis

The synthesis of DDN and related compounds involves complex organic synthesis techniques. Although there is no direct research on the synthesis of N-dodecyldeoxynojirimycin specifically, studies on the total synthesis of related glycopeptide antibiotics provide insights into the methodologies that could be applied to synthesize compounds like DDN. These syntheses are significant for the development of antibiotics to combat resistant bacterial strains, highlighting the importance of advanced organic synthesis techniques in medical research (Okano, Isley, & Boger, 2017).

Molecular Structure Analysis

Understanding the molecular structure of DDN is crucial for comprehending its chemical behavior and interactions. While specific studies on DDN's molecular structure analysis are scarce, general approaches to analyzing the structure of complex molecules involve advanced spectroscopic techniques. These methodologies can elucidate the arrangement of atoms within a molecule and are vital for the development of new drugs and materials.

Chemical Reactions and Properties

The chemical reactions and properties of DDN are influenced by its unique molecular structure. Studies on related compounds, such as antimicrobial peptides and their mechanisms, offer insights into how DDN might interact with biological systems. For example, research on bacteriocins outlines how these compounds inhibit the growth of bacteria, which could be relevant to understanding DDN's potential bioactivities (Zou et al., 2018).

Physical Properties Analysis

The physical properties of DDN, such as solubility, melting point, and stability, are essential for its application in various fields. Although specific data on DDN is not readily available, the physical properties of similar compounds can provide a comparative basis. Research into the physical and stability characteristics of analogous compounds can inform the handling, storage, and application of DDN in scientific and industrial contexts.

Chemical Properties Analysis

DDN's chemical properties, including reactivity, acidity/basicity, and functional group behavior, are fundamental to its potential applications. While direct research on DDN's chemical properties is limited, studies on the synthesis and application of similar molecules can shed light on its behavior. For instance, the development and bioactivity of glycopeptide antibiotics demonstrate the impact of chemical modifications on biological activity and drug efficacy (Okano, Isley, & Boger, 2017).

Scientific Research Applications

  • Glycosphingolipid Depletion

    N-Butyldeoxynojirimycin has been found to effectively reduce glycosphingolipid levels in adult mice. This suggests its potential for understanding glycosphingolipid functions and possibly treating human glycosphingolipidoses (Platt et al., 1997).

  • Affinity Purification Aid

    N-alkyl-deoxynojirimycin-sepharose has shown improvements in stability, capacity, and specificity during the affinity purification of human acid beta-glucosidase from normal and Gaucher disease splenic sources (Osiecki-Newman et al., 1986).

  • Antiviral Properties

    Studies have shown that N-Butyldeoxynojirimycin (NB-DNJ) has antiviral effects against bovine viral diarrhea virus by causing misfolding of E2 envelope proteins, impairing their association into E1-E2 heterodimers (Branza-Nichita et al., 2001). It also modulates the transferrin receptor, potentially impacting HIV infection by reducing its expression on cell-surface (Platt et al., 1992).

  • Potential Treatment for Glycolipid Storage Disorders

    As a novel inhibitor of glycolipid biosynthesis, N-butyldeoxynojirimycin offers a potential therapeutic approach for managing disorders like Gaucher's disease (Platt et al., 1994).

  • Hepatitis B Virus Production Reduction

    N-nonyl-DGJ has been shown to effectively reduce hepatitis B virus production in tissue cultures, indicating its antiviral activity and potential in treatment strategies (Mehta et al., 2002).

  • Dengue Virus Infection

    N-alkylated deoxynojirimycin derivatives show promising nanomolar antiviral activity against dengue virus infection, with better bioavailability and low cytotoxicity, suggesting a potential pathway for treatment (Yu et al., 2012).

properties

IUPAC Name

(2R,3R,4R,5S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16(21)18(23)17(22)15(19)14-20/h15-18,20-23H,2-14H2,1H3/t15-,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXAKMAAZJJHCB-XMTFNYHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431312
Record name N-DODECYL-1-DEOXYNOJIRIMYCIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-dodecyldeoxynojirimycin

CAS RN

79206-22-7
Record name N-DODECYL-1-DEOXYNOJIRIMYCIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Legler, H LIEDTKE - 1985 - degruyter.com
The 0-glucosides of 4-heptyl-,-nonyl-, and-undecylumbelliferone were synthesized and their substrate properties studied with calf spleen glucosylceramidase. Self-association of the …
Number of citations: 48 www.degruyter.com
WG Wright, C Thelwell, B Svensson, RRB Russell - Caries research, 2002 - karger.com
… Among the putative substrate analogues acarbose, deoxynojirimycin, N-dodecyldeoxynojirimycin and isofagomine all inhibited to varying extents, as shown in table 1, with acarbose …
Number of citations: 22 karger.com
CM Walden, R Sandhoff, CC Chuang, Y Yildiz… - Journal of biological …, 2007 - ASBMB
… The bile acid β-glucosidase activity of GBA2 can be inhibited by N-alkylated imino sugars such as N-carboxynonyldeoxynojirimycin and N-dodecyldeoxynojirimycin, having IC 50 values …
Number of citations: 80 www.jbc.org
K Sugawara, Y Tajima, I Kawashima… - Molecular genetics and …, 2009 - Elsevier
Enzyme enhancement therapy (EET) for Fabry disease involving imino sugars has been developed and attracted interest. It is thought that imino sugars act as pharmacological …
Number of citations: 46 www.sciencedirect.com
JA Villalobos Jr - 2020 - search.proquest.com
… a small library of monosaccharide analogs and found three analogs: 2-deoxy-2-fluoro-L-fucose (2F-Fuc), 2-deoxy-2-fluoro-D-mannose (2F-Man), and N-dodecyldeoxynojirimycin (ND-…
Number of citations: 2 search.proquest.com
GU LaBadie - 1986 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS While the most advanced technology has been used to photograph and reproduce this manuscript, the quality of the …
Number of citations: 4 search.proquest.com
B Point, T Cox
Number of citations: 0

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